

Application Note: HPLC-ODS Determination of Aspartame Diastereomers

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: L-Aspartyl-L-phenylalanine

CAS No.: 13433-09-5

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1. Introduction L, L-APM (aspartame) is a widely used artificial sweetener. Its diastereomers, L, D-APM and D, L-APM, are considered undesirable byproducts due to their bitter or tasteless properties and unassessed safety profiles [1]. Consequently, the **Joint FAO/WHO Expert Committee on Food Additives (JECFA)** has set a strict maximum permitted level of **0.04 wt%** for the sum of these diastereomers in commercial L, L-APM [1]. This application note describes a simple, accurate, and validated **reversed-phase HPLC method using an ODS column** for the determination of low levels of these impurities, providing a practical alternative to older, less-available methods [1].

2. Materials and Methods

2.1. Equipment and Reagents

- **HPLC System:** Standard HPLC system with a UV or DAD detector.
- **HPLC Column:** ODS column (e.g., **L-column2 ODS**, 4.6 mm I.D. × 250 mm, 5 µm particle size). The method was also successfully validated on TSK-gel ODS 80 Ts and Mightysil RP-18 GP columns [1].
- **Chemicals:** Acetonitrile (HPLC grade), methanol (HPLC grade), sodium dihydrogen phosphate, disodium hydrogen phosphate (analytical grade) [1].
- **Water:** Ultrapure water (18 MΩ·cm).
- **Standards:** L, L-APM, L, D-APM, and D, L-APM reference standards.

2.2. Chromatographic Conditions

- **Mobile Phase:** A mixture of sodium dihydrogen phosphate solution, disodium hydrogen phosphate solution, and acetonitrile [1]. (Note: The original publication does not specify the exact concentrations

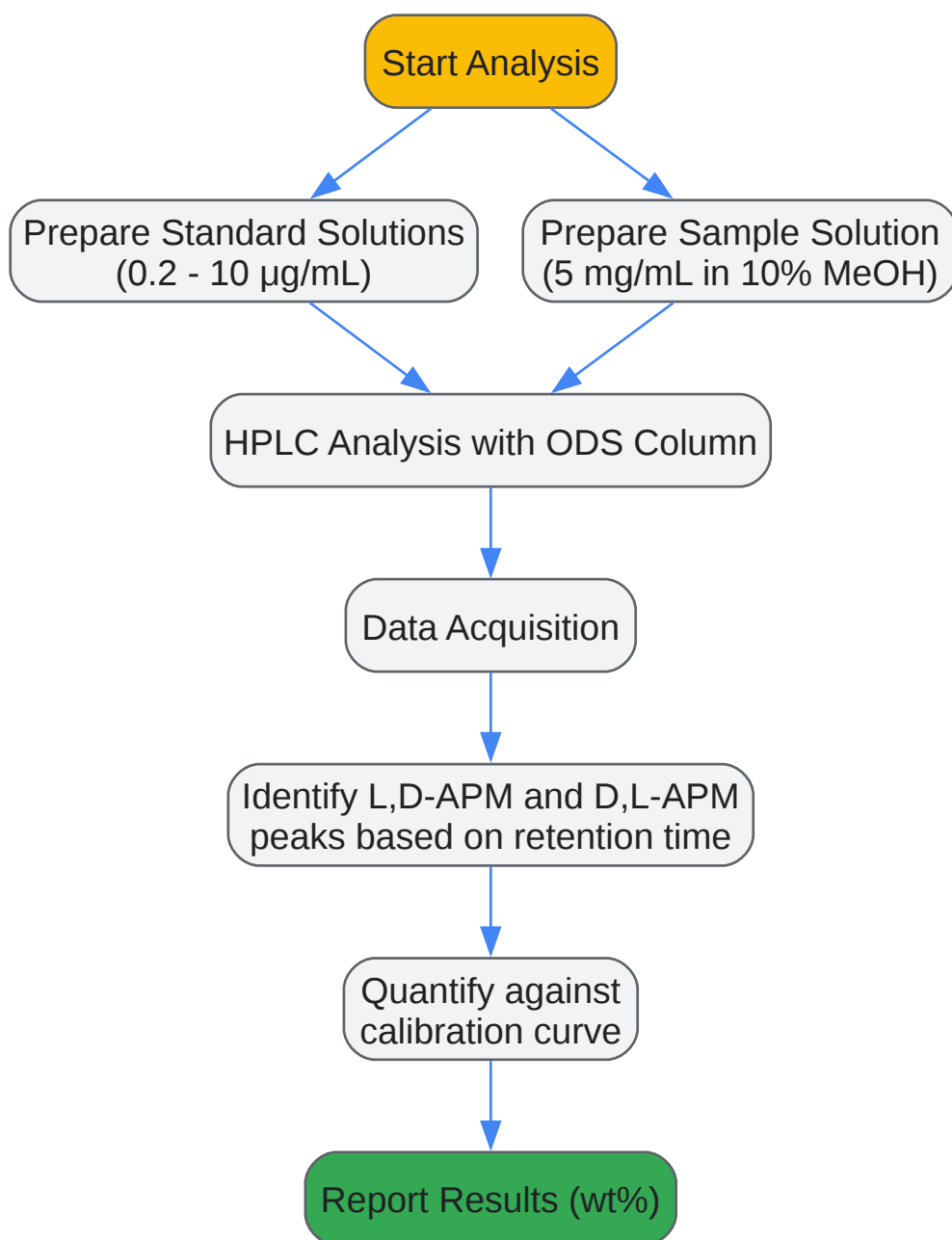
and gradient, which are critical for method replication).

- **Detection Wavelength:** Optimized during method development (data not shown in source) [1].
- **Flow Rate:** Optimized during method development.
- **Column Temperature:** Controlled.
- **Injection Volume:** Optimized during method development.

2.3. Preparation of Solutions

- **Stock Standard Solutions (L, D-APM and D, L-APM):** Accurately weigh 20 mg of each standard into separate 50 mL volumetric flasks. Dissolve and make up to volume with 10% methanol to obtain a concentration of approximately 400 µg/mL [1].
- **Calibration Standard Solutions:** Dilute the stock solution with 10% methanol to prepare at least six standard solutions covering a range of **0.2 to 10 µg/mL** [1].
- **Sample Solutions:** Accurately weigh 100 mg of the commercial L, L-APM sample into a 20 mL volumetric flask. Dissolve and dilute to volume with 10% methanol (concentration: 5 mg/mL). Sonicate to ensure complete dissolution [1].

2.4. Experimental Workflow The diagram below illustrates the complete analytical procedure from sample preparation to quantitative analysis.



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3. Method Validation Summary The developed HPLC-ODS method was rigorously validated, demonstrating excellent performance for its intended use [1]. The key validation parameters are summarized below.

Table 1: Method Validation Data Summary

Validation Parameter	Result	Specification / Comment
Limit of Detection (LOD)	0.0012 wt%	For both L,D-APM and D,L-APM [1]
Limit of Quantification (LOQ)	0.004 wt%	For both L,D-APM and D,L-APM [1]
Maximum Permitted Level	0.04 wt%	JECFA specification for sum of L,D- and D,L-APM [1]
Accuracy, Repeatability, Reproducibility	Excellent	Confirmed via recovery tests conducted on five different days [1]
Column Performance	Resolutions: 2.00 - 2.20	Achieved on three different ODS columns, ensuring robust separation [1]

4. Protocol for Determining L,D-APM and D,L-APM in Aspartame

This protocol provides step-by-step instructions for quantifying diastereomer impurities in a commercial aspartame sample.

4.1. Instrument Setup and Calibration

- Install an ODS column (e.g., L-column2 ODS) in the HPLC system.
- Set the chromatographic conditions as established in Section 2.2. Allow the system to stabilize until a stable baseline is achieved.
- Inject a series of calibration standard solutions (0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL) into the HPLC system.
- Construct a calibration curve by plotting the peak area of L,D-APM (or D,L-APM) against its concentration. The curve should demonstrate a strong linear correlation ($R^2 > 0.999$ is typically expected).

4.2. Sample Analysis and Quantification

- Filter the prepared sample solution (Section 2.3) through a 0.45 µm membrane filter into an HPLC vial.
- Inject the sample solution into the HPLC system using the same conditions as for the calibration standards.
- In the resulting chromatogram, identify the peaks for L,D-APM and D,L-APM by comparing their retention times to those of the reference standards.
- Measure the peak areas for the identified diastereomers.

- Use the calibration curve to calculate the concentration (in µg/mL) of each diastereomer in the sample solution.

4.3. Calculation of Diastereomer Content The content of each diastereomer in the original L, L-APM sample is calculated as a weight percentage (wt%) using the following formula:

$$\text{Diastereomer (wt\%)} = (C \times V \times D) / (W \times 10^6) \times 100\%$$

Where:

- **C** = Concentration of the diastereomer obtained from the calibration curve (µg/mL)
- **V** = Volume of the sample solution (mL) [20 mL as per protocol]
- **D** = Dilution factor (if any further dilution was performed; otherwise, D=1)
- **W** = Weight of the L, L-APM sample taken (g) [0.1 g as per protocol]
- **10⁶** = Conversion factor from micrograms to grams

Finally, sum the individual percentages of L,D-APM and D,L-APM and ensure the total is below the JECFA limit of **0.04 wt%** [1].

Key Considerations for Method Implementation

- **Column Selection:** The method is robust across different ODS columns. For new methods, consider columns with high purity silica and lot-to-lot consistency, such as the **Inertsil ODS-3**, which is designed for strong retentivity and high loading capacity [2].
- **Mobile Phase Preparation:** Accurate preparation and pH adjustment of the phosphate buffer are crucial for reproducible retention times and separation.
- **System Suitability:** Prior to sample analysis, perform a system suitability test using a standard mixture to confirm that the resolution between the diastereomer peaks and the main L,L-APM peak meets the required criteria (e.g., resolution > 2.0).

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References

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